molecular formula C25H18ClN3O2 B11548942 4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

4-chloro-N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11548942
M. Wt: 427.9 g/mol
InChI Key: VCBGCWGQZOKKHG-JVWAILMASA-N
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Description

4-Chloro-N-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide is an organic compound known for its unique chemical structure and properties. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine group bonded to a carbonyl group. The presence of the naphthalene ring and the chloro substituent adds to its distinctiveness, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves the condensation reaction between 4-chlorobenzoyl chloride and 2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}aniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-Chloro-N-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with its targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-{N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
  • 2-Chloro-N-(4-{N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide

Uniqueness

4-Chloro-N-(2-{N’-[(E)-(naphthalen-1-yl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C25H18ClN3O2/c26-20-14-12-18(13-15-20)24(30)28-23-11-4-3-10-22(23)25(31)29-27-16-19-8-5-7-17-6-1-2-9-21(17)19/h1-16H,(H,28,30)(H,29,31)/b27-16+

InChI Key

VCBGCWGQZOKKHG-JVWAILMASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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